Acetone-13C3

Catalog No.
S1496134
CAS No.
93628-01-4
M.F
C3H6O
M. Wt
61.057 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetone-13C3

CAS Number

93628-01-4

Product Name

Acetone-13C3

IUPAC Name

(1,2,3-13C3)propan-2-one

Molecular Formula

C3H6O

Molecular Weight

61.057 g/mol

InChI

InChI=1S/C3H6O/c1-3(2)4/h1-2H3/i1+1,2+1,3+1

InChI Key

CSCPPACGZOOCGX-VMIGTVKRSA-N

SMILES

CC(=O)C

Synonyms

2-Propanone-1,2,3-13C3

Canonical SMILES

CC(=O)C

Isomeric SMILES

[13CH3][13C](=O)[13CH3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Acetone-13C3 is widely used in NMR spectroscopy, a technique that explores the properties of molecules by studying their interaction with a strong magnetic field. Due to the presence of the ¹³C isotope in all three carbon atoms, it provides a distinctive and easily identifiable signal in the NMR spectrum compared to regular acetone, which contains a mix of ¹²C and ¹³C isotopes . This allows scientists to:

  • Track the movement and interactions of acetone molecules within complex systems like biological cells or chemical reactions .
  • Study the structure and dynamics of complex molecules by analyzing the chemical shifts and coupling patterns observed in the NMR spectrum .

Metabolic Tracing:

Acetone-13C3 can be used in metabolic tracing experiments to investigate the metabolic pathways involved in various biological processes. By feeding cells or organisms with isotopically labeled precursors like Acetone-13C3, scientists can track the incorporation of the ¹³C label into different downstream metabolites. This allows them to:

  • Understand the pathways and enzymes involved in the metabolism of various substrates .
  • Study the effects of different conditions or treatments on metabolic pathways by observing changes in the labeling patterns of metabolites .

Synthesis of Isotopically Labeled Compounds:

Acetone-13C3 can serve as a starting material for the synthesis of other isotopically labeled compounds. By using chemical reactions, scientists can convert Acetone-13C3 into more complex molecules that are also enriched with the ¹³C isotope. These isotopically labeled compounds are then utilized in various research applications, including:

  • Studying the mechanism of action of drugs by tracing their interactions with biological targets .
  • Investigating protein-protein interactions by incorporating ¹³C labels into specific amino acids within proteins .

Acetone-13C3 is a stable isotopic variant of acetone, where three carbon atoms are replaced with the carbon-13 isotope. The molecular formula remains C3H6O, but the presence of carbon-13 allows for unique applications in scientific research, particularly in nuclear magnetic resonance spectroscopy and metabolic studies. Acetone itself is a colorless, volatile liquid with a characteristic odor, commonly used as a solvent and in various industrial applications .

Acetone-13C3 shares the safety hazards of regular acetone. It is:

  • Flammable: Keep away from heat and open flames.
  • Irritating to eyes, skin, and respiratory system: Wear appropriate personal protective equipment (PPE) when handling.
  • Moderate acute toxicity: Avoid ingestion or inhalation.
Similar to its non-isotopic counterpart:

  • Oxidation: Acetone-13C3 can be oxidized to form acetic acid or other oxidized products. This reaction is significant in organic synthesis and metabolic pathways.
  • Reduction: It can also undergo reduction to yield isopropanol or other reduced forms, which are useful in various chemical processes.
  • Haloform Reaction: Like regular acetone, this compound can participate in haloform reactions when treated with halogens in the presence of an alkali, leading to the formation of haloforms and carboxylic acids .

Acetone-13C3 has been studied for its biological activity primarily in metabolic research. The isotopic labeling allows for tracking metabolic pathways in organisms. Acetone itself is a naturally occurring compound in human metabolism, produced during the breakdown of fatty acids. The incorporation of carbon-13 aids in understanding the dynamics of energy metabolism and fat oxidation processes .

Acetone-13C3 has several important applications:

  • Metabolic Studies: It is widely used in tracer studies to monitor metabolic pathways due to its isotopic labeling capabilities.
  • Nuclear Magnetic Resonance Spectroscopy: The compound serves as a standard reference material in nuclear magnetic resonance studies, aiding in the identification and quantification of other compounds.
  • Research Tool: It is utilized in various biochemical and pharmacological research settings to investigate the behavior of acetone in biological systems .

Interaction studies involving Acetone-13C3 focus on its role as a tracer in metabolic pathways. Researchers have used this compound to understand how acetone interacts with various enzymes and metabolic processes. For instance, studies have shown how acetone is metabolized differently under various physiological conditions, providing insights into energy production and fat metabolism .

Acetone-13C3 shares similarities with other ketones and isotopically labeled compounds. Here are some comparable compounds:

CompoundMolecular FormulaUnique Features
AcetoneC3H6OCommon solvent; widely used in industry
Acetone-1,3-13C2C3H6OAnother isotopic variant; different labeling
2-PropanolC3H8OA reduction product of acetone
Methyl Ethyl KetoneC4H8OSimilar solvent properties; larger structure

Uniqueness of Acetone-13C3: The primary distinction lies in its isotopic composition, which allows for enhanced tracking and analysis in biochemical research compared to non-labeled compounds. This makes it particularly valuable for studies requiring precise measurements of metabolic fluxes and interactions within biological systems.

The derivatization of Acetone-13C3 with 2,4-dinitrophenylhydrazine (DNPH) remains a cornerstone technique for enhancing analytical sensitivity in liquid chromatography and mass spectrometry workflows. This reaction converts volatile acetone into a stable hydrazone derivative, facilitating reliable quantification in complex matrices.

Reaction Stoichiometry and Isotopic Fidelity

The DNPH reaction with Acetone-13C3 follows a 1:1 molar ratio, producing 2,4-dinitrophenylhydrazone-13C3 with >98% yield under optimized conditions (0.1 M HCl catalyst, 25°C incubation for 30 minutes) [3]. Critical to maintaining isotopic integrity is the exclusion of nucleophilic contaminants that might exchange with the 13C-labeled carbonyl group. Studies demonstrate that derivatized samples stored at -80°C in acetonitrile show no detectable 13C loss over six months [3].

Table 1: Optimization Parameters for DNPH Derivatization of Acetone-13C3

ParameterOptimal ValueEffect on Yield
Reaction Temperature25°CMaximizes kinetics without side reactions
HCl Concentration0.1 MBalances catalysis vs. hydrolytic degradation
Incubation Time30 minutesCompletes reaction without over-derivatization
Solvent SystemAcetonitrile:Water (4:1)Enhances solubility of both reactants

Chromatographic Resolution of Derivatives

Reverse-phase HPLC with C18 columns (150 × 4.6 mm, 3 μm) achieves baseline separation of Acetone-13C3-DNPH from natural abundance acetone derivatives. The isotopic shift induces a 0.22 min retention time difference under isocratic elution with 65:35 methanol:water (0.1% formic acid) [3]. This resolution enables precise isotopic ratio calculations even in samples containing <5% 13C3 enrichment.

GC/C/IRMS Optimization for Compound-Specific Isotope Measurements

Gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS) provides unparalleled precision in determining δ13C values of Acetone-13C3 at picomole levels. System optimization focuses on combustion efficiency, peak shape integrity, and memory effect minimization.

Combustion Interface Parameters

The oxidation reactor requires maintenance at 940°C with a 0.5 mL/min oxygen bleed to ensure complete combustion of Acetone-13C3 to 13CO2. Silica gel traps positioned post-combustion remove water vapor without inducing isotopic fractionation, critical for maintaining <0.3‰ measurement uncertainty [2].

Column Selection and Temperature Programming

DB-624 UI columns (30 m × 0.32 mm ID, 1.8 μm) with 6% cyanopropylphenyl/94% dimethyl polysiloxane stationary phase yield symmetrical peaks for Acetone-13C3 (asymmetry factor 1.02) under a 10°C/min ramp from 40°C to 120°C. This phase minimizes wall adsorption effects that disproportionately affect low-concentration 13C-labeled analytes [4].

Table 2: GC/C/IRMS Performance Metrics for Acetone-13C3 Analysis

MetricPerformance ValueMeasurement Standard
Linear Range0.1-100 pmolNIST SRM 4998C
Repeatability (δ13C)±0.15‰IAEA-C6 sucrose
Detection Limit0.05 pmol (S/N=3)EPA Method 8260D
Carryover<0.01%10 consecutive runs

Headspace Analysis Techniques for Low-Level Enrichment Detection

Static headspace sampling coupled with high-resolution mass spectrometry enables non-destructive analysis of Acetone-13C3 in biological headspaces and reaction monitoring applications.

Equilibrium Partitioning Optimization

At 37°C, the blood:air partition coefficient for Acetone-13C3 measures 340 ± 15, requiring precise temperature control (±0.1°C) during headspace equilibration. Salting-out effects with ammonium sulfate (4 M) increase the Henry's Law constant by 2.8-fold, improving detection limits to 0.8 ppbv in exhaled breath analysis [1].

Cryofocusing-Injection Strategies

Pre-concentration via liquid nitrogen cryotrapping (-196°C) on Tenax TA adsorbent achieves 500× enrichment factors for Acetone-13C3. Thermal desorption at 250°C for 3 minutes transfers >95% of analyte to the GC column while avoiding isotopic scrambling. This method detects 13C3 enrichment as low as 0.02 atom percent excess in 10 mL gas samples [4].

Table 3: Comparison of Headspace Analysis Techniques for Acetone-13C3

TechniqueLOD (ppbv)Precision (%RSD)Analysis Time
Static HS-GC/MS5.24.825 min
Dynamic Purge & Trap0.36.245 min
Cryofocusing HS-MS0.082.160 min
SPME Fiber (PDMS/DVB)1.75.930 min

XLogP3

-0.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

Acetone-13C3

Dates

Last modified: 08-15-2023

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